molecular formula C8H10BrN3O B13248365 (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide

(3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide

Cat. No.: B13248365
M. Wt: 244.09 g/mol
InChI Key: QXQCHWXJBXWEQG-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide is a chemical compound that features a brominated pyridine ring attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide typically involves the bromination of a pyridine derivative followed by the introduction of the propanamide group. One common method includes:

    Bromination: Starting with 2-pyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amidation: The brominated pyridine is then reacted with an appropriate amine under conditions that favor the formation of the amide bond. This can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of hydrogen-substituted pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atom and the amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(5-chloropyridin-2-YL)propanamide: Similar structure but with a chlorine atom instead of bromine.

    (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanamide: Similar structure but with a fluorine atom instead of bromine.

    (3R)-3-Amino-3-(5-iodopyridin-2-YL)propanamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions in biological systems. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

(3R)-3-amino-3-(5-bromopyridin-2-yl)propanamide

InChI

InChI=1S/C8H10BrN3O/c9-5-1-2-7(12-4-5)6(10)3-8(11)13/h1-2,4,6H,3,10H2,(H2,11,13)/t6-/m1/s1

InChI Key

QXQCHWXJBXWEQG-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=NC=C1Br)[C@@H](CC(=O)N)N

Canonical SMILES

C1=CC(=NC=C1Br)C(CC(=O)N)N

Origin of Product

United States

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